molecular formula C9H8Br2O2 B1624909 Ethyl 3,5-dibromobenzoate CAS No. 67973-33-5

Ethyl 3,5-dibromobenzoate

Cat. No. B1624909
CAS RN: 67973-33-5
M. Wt: 307.97 g/mol
InChI Key: TYMXGALTCIVHQY-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromobenzoate is a chemical compound with the molecular formula C9H8Br2O2 . It has an average mass of 307.967 Da and a mono-isotopic mass of 305.889099 Da .


Molecular Structure Analysis

The InChI code for Ethyl 3,5-dibromobenzoate is 1S/C9H8Br2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3,5-dibromobenzoate has a molecular weight of 307.97 . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis in Dendritic Polymers

Ethyl 3,5-dibromobenzoate has been studied for its role as a raw material in preparing dendritic polymers. Research by Yun-mei Bi (2011) demonstrated an efficient method for synthesizing this compound from ethyl 4-amino-3,5-dibromobenzoate. This synthesis involved diazotization and reductive deamination in an ethyl acetate medium, achieving a high yield of 94%. The process offered advantages in terms of reducing reaction steps and time while providing easy purification of the product (Bi Yun-mei, 2011).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of ethyl 3,5-dibromobenzoate have been explored. For instance, H. Bosch, S. Škapin, and E. Matijević (2004) studied the controlled precipitation of ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate to produce fine particles for diagnostic imaging. This research highlighted the significance of particle size, morphology, and crystallinity in pharmaceutical applications (Bosch, Škapin, & Matijević, 2004).

Material Science and Chemistry

In material science and chemistry, the synthesis of related compounds from ethyl 3,5-dibromobenzoate has been a topic of interest. A study by N. Chapman, K. Clarke, B. Gore, and K. Sharma (1971) demonstrated the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives. These processes involve bromination and reactions with thioureas or amines, contributing to the development of diverse chemical compounds (Chapman, Clarke, Gore, & Sharma, 1971).

Crystal Structure Analysis

D. Hughes and J. Trotter (1971) conducted a study on the crystal structure of ethyl 3,5-dinitrobenzoate, providing insights into the molecular arrangement and bonding in related compounds. This research is essential for understanding the physical and chemical properties of these molecules (Hughes & Trotter, 1971).

Safety And Hazards

Ethyl 3,5-dibromobenzoate is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Ethyl 3,5-dibromobenzoate synthesized under optimal conditions can be used as a raw material for dendritic polymers, reducing reaction steps, shortened reaction time, and increasing yield . This suggests potential future directions in the field of polymer chemistry.

properties

IUPAC Name

ethyl 3,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMXGALTCIVHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461752
Record name Ethyl 3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dibromobenzoate

CAS RN

67973-33-5
Record name Ethyl 3,5-dibromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67973-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Blencowe, L Davidson, W Hayes - European Polymer Journal, 2003 - Elsevier
The AB 2 monomer, 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid 1, has been synthesized using a Sonogashira cross-coupling with a palladium catalyst system developed for use with …
Number of citations: 37 www.sciencedirect.com
AB Padmaperuma, AW Harper - Nanomaterials and Their …, 2003 - spiedigitallibrary.org
Novel complexes based on a europium(III) core surrounded by three β-diketonate ligands were synthesized. The diketonates were synthesized by condensations of ethyl-2-…
Number of citations: 3 www.spiedigitallibrary.org
M Zalas, B Gierczyk, M Cegłowski, G Schroeder - Chemical Papers, 2012 - Springer
An efficient synthesis of multidentate polypyridine ligands, 3,5-bis(2,2′-bipyridin-4-ylethynyl)benzoic acid and 3,5-bis(2,5-bis(2-pyridyl)-pyridin-4-ylethynyl)benzoic acid, with potential …
Number of citations: 40 link.springer.com
S Choi - 2009 - ir.stonybrook.edu
Due to its interesting reactivity and structural characteristics, discovery of the effective methods to synthesize macrocyclic compounds has been a center of interest of many chemists. …
Number of citations: 3 ir.stonybrook.edu
O OEt, O Et - researchgate.net
Ethyl 4-Amino-3-bromobenzoate (17). To an ice-cooled solution of ethyl 4-aminobenzoate (16)(170 g, 1.03 mol) in 1 L of CHCl, was added N-bromosuccinimide (1832 g, 1.03 mol) …
Number of citations: 0 www.researchgate.net
Indian Institute of Science, Bangalore - 1921 - books.google.com
… Ethyl 3 : 5-dibromobenzoate Ethyl 3:5-dibromo-t-aminobenzoate Ethyl 2:6-… Ethyl 3:5-dibromobenzoate. … preparation of ethyl 3:5-dibromobenzoate from ethyl 3:5-dibromo-4-amino- …
Number of citations: 2 books.google.com
Y Jin, D Watkins, NN Degtyareva, KD Green… - …, 2016 - pubs.rsc.org
The nucleotides comprising the ribosomal decoding center are highly conserved, as they are important for maintaining translational fidelity. The bacterial A-site has a small base …
Number of citations: 24 pubs.rsc.org
S Vetter, S Koch, AD Schlüter - Journal of Polymer Science Part …, 2001 - Wiley Online Library
The synthesis of dendritic building blocks (dendrons) of the first generation (G1) and the second generation, which carry differently protected amine groups in the periphery, is reported. …
Number of citations: 41 onlinelibrary.wiley.com
K Suda, K Akagi - Macromolecules, 2011 - ACS Publications
We have synthesized a series of π-conjugated polymers, poly(m-phenylene) [PMP] derivatives with chiral or racemic alkyl groups in side chains. Peculiar liquid crystalline phases or …
Number of citations: 43 pubs.acs.org
M Burkhalter, R Kandre, O Lukin - Tetrahedron, 2015 - Elsevier
Two amphiphilic poly(m,p-phenylene)s were synthesized through Suzuki polycondensation from 1,3-phenylene dibromide bearing solubilizing tri- or tetra(ethylene glycol) chains and 1,…
Number of citations: 2 www.sciencedirect.com

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